molecular formula C12H16O B15303368 (3-benzylcyclobutyl)methanol, Mixture of diastereomers

(3-benzylcyclobutyl)methanol, Mixture of diastereomers

Cat. No.: B15303368
M. Wt: 176.25 g/mol
InChI Key: SIBCXWFKMLOSKE-UHFFFAOYSA-N
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Description

(3-benzylcyclobutyl)methanol, a mixture of diastereomers, is a compound of interest in organic chemistry due to its unique structure and potential applications. This compound consists of a cyclobutyl ring substituted with a benzyl group and a methanol group, resulting in a mixture of diastereomers due to the presence of chiral centers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-benzylcyclobutyl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of benzyl bromide with cyclobutanone in the presence of a strong base, followed by reduction of the resulting intermediate to yield the desired product. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as sodium borohydride.

Industrial Production Methods

Industrial production of (3-benzylcyclobutyl)methanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Purification techniques such as distillation and chromatography are employed to separate the diastereomers and obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

(3-benzylcyclobutyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are used under basic conditions.

Major Products

The major products formed from these reactions include benzyl-substituted cyclobutanones, cyclobutanols, and various substituted derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(3-benzylcyclobutyl)methanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-benzylcyclobutyl)methanol involves its interaction with various molecular targets. The benzyl group can engage in π-π interactions with aromatic residues in proteins, while the hydroxyl group can form hydrogen bonds. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (3-phenylcyclobutyl)methanol: Similar structure but with a phenyl group instead of a benzyl group.

    (3-cyclobutyl)methanol: Lacks the benzyl substitution.

    (3-benzylcyclopentyl)methanol: Contains a cyclopentyl ring instead of a cyclobutyl ring.

Uniqueness

(3-benzylcyclobutyl)methanol is unique due to the presence of both a benzyl group and a cyclobutyl ring, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

(3-benzylcyclobutyl)methanol

InChI

InChI=1S/C12H16O/c13-9-12-7-11(8-12)6-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2

InChI Key

SIBCXWFKMLOSKE-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1CO)CC2=CC=CC=C2

Origin of Product

United States

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